Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate
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Overview
Description
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This compound has a molecular formula of C11H9NO3S and a molecular weight of 235.25906 . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of methyl 5-hydroxy-2-phenylthiazole-4-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in absolute ethanol . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiazole ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including the inhibition of enzymes and receptors. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The compound’s ability to interact with cellular pathways also contributes to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO3S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)8-11(14)16-9(12-8)7-5-3-2-4-6-7/h2-6,14H,1H3 |
InChI Key |
QVLVVRWQJKBLOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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